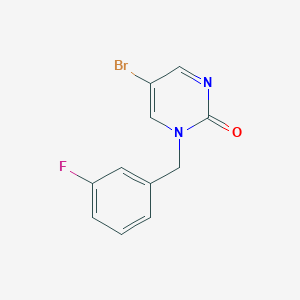

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

5-bromo-1-[(3-fluorophenyl)methyl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(16)15(7-9)6-8-2-1-3-10(13)4-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYKASKDWNSQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=NC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidin-2(1H)-one and 3-fluorobenzyl bromide.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidinone derivative.

Scientific Research Applications

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one

- CAS : 2090262-76-1

- Molecular Formula : C₁₁H₈BrFN₂O

- Key Difference : Fluorine is in the ortho position of the benzyl group instead of meta.

5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one

Heterocyclic Core Modifications

5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one

- CAS : 126538-81-6

- Molecular Formula : C₅H₂BrF₃N₂O

- Key Difference : A trifluoromethyl group at position 6 replaces the benzyl group.

- Impact : The trifluoromethyl group significantly increases lipophilicity (higher logP) and electron-deficient character, favoring interactions with hydrophobic enzyme pockets.

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

- CAS : 1215205-35-8

- Molecular Formula: C₇H₅BrF₃NO

- Key Difference: Pyridinone core (one nitrogen) instead of pyrimidinone (two nitrogens).

Functional Group Additions

5-Bromo-1-((tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one

- CAS: 4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one

- Key Difference : A tetrahydropyranyl (THP) protecting group replaces the benzyl moiety.

- Impact : The THP group enhances solubility in polar solvents and protects reactive sites during multi-step syntheses.

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one

Physicochemical and Pharmacokinetic Properties

Biological Activity

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one is a synthetic compound belonging to the pyrimidinone class, characterized by its unique chemical structure featuring bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H9BrF N3O

- Molecular Weight : 284.11 g/mol

The synthesis typically involves a nucleophilic substitution reaction using 5-bromopyrimidin-2(1H)-one and 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) .

The biological activity of this compound is believed to arise from its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity and selectivity towards these targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.50 μg/mL |

| Klebsiella pneumoniae | 0.75 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. Notably, it has been evaluated against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 10.0 |

| H441 (Non-Small Cell Lung) | 15.0 |

These results indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a potential lead for further anticancer drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-1-benzylpyrimidin-2(1H)-one | Lacks fluorine atom | Moderate antimicrobial activity |

| 5-Chloro-1-(3-fluorobenzyl)pyrimidin-2(1H)-one | Chlorine instead of bromine | Lower anticancer efficacy |

| 1-(3-Fluorobenzyl)pyrimidin-2(1H)-one | No halogen at the 5th position | Minimal biological activity |

The incorporation of both bromine and fluorine atoms in the structure of this compound likely contributes to its enhanced biological activities compared to other similar compounds .

Case Studies and Research Findings

Recent studies have explored various applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

- Cancer Cell Inhibition : Another investigation reported that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating its potential as an anticancer agent .

- Mechanistic Insights : Research has begun to elucidate the molecular mechanisms through which this compound exerts its effects, including alterations in signaling pathways related to apoptosis and cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.